molecular formula C16H17N5O2 B5291941 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one

1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one

Cat. No. B5291941
M. Wt: 311.34 g/mol
InChI Key: LKCMZRODVJRWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one, also known as PFI-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool for epigenetic studies. PFI-2 is a selective inhibitor of the histone methyltransferase SETD7, which plays a crucial role in the regulation of gene expression and cellular differentiation.

Mechanism of Action

1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one selectively binds to the SETD7 active site and inhibits its enzymatic activity. This leads to a decrease in the methylation of lysine 4 on histone H3, resulting in the modulation of gene expression and cellular differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one can modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and DNA damage response. 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one has been implicated in the regulation of insulin secretion and glucose homeostasis, making it a potential therapeutic target for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one in lab experiments is its selectivity for SETD7, which allows for the specific modulation of gene expression and cellular differentiation. However, 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one has limitations in terms of its stability and solubility, which can affect its efficacy in experiments. In addition, 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one. One area of interest is the development of more stable and soluble analogs of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one that can be used in experiments. Another area of research is the identification of new targets for 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one, which can expand its potential applications in epigenetic studies. Furthermore, the potential therapeutic applications of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one in the treatment of cancer and diabetes warrant further investigation.

Synthesis Methods

The synthesis of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one involves a multi-step process that starts with the preparation of 1-(2-bromoethyl)pyrrolidin-2-one. This compound is then reacted with 2-(2-aminoethyl)-1H-imidazole to form the intermediate product, which is further reacted with 5-(1H-pyrazol-3-yl)-2-furancarboxylic acid to yield 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one. The final product is purified using chromatography techniques to obtain a pure form of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one.

Scientific Research Applications

1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one has been extensively studied in the field of epigenetics due to its ability to selectively inhibit SETD7. SETD7 is a histone methyltransferase that catalyzes the methylation of lysine 4 on histone H3, which is associated with gene activation. By inhibiting SETD7, 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one can modulate gene expression and cellular differentiation, making it a valuable tool for studying epigenetic regulation.

properties

IUPAC Name

1-[2-[2-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-15-2-1-8-20(15)10-11-21-9-7-17-16(21)14-4-3-13(23-14)12-5-6-18-19-12/h3-7,9H,1-2,8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCMZRODVJRWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2C=CN=C2C3=CC=C(O3)C4=CC=NN4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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